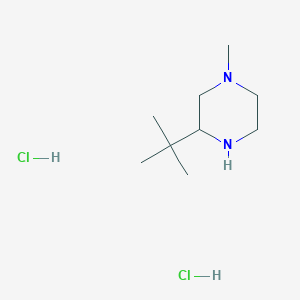
3-Tert-butyl-1-methylpiperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Tert-butyl-1-methylpiperazine;dihydrochloride” likely refers to a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “3-Tert-butyl” part suggests a tert-butyl group (a central carbon atom attached to three methyl groups) attached to the third position of the piperazine ring. The “1-methyl” part indicates a methyl group attached to the first position of the piperazine ring. The “dihydrochloride” likely means that the compound forms a salt with two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring with a tert-butyl group attached to one nitrogen atom and a methyl group attached to the other. The presence of two chloride ions would indicate that the compound forms a salt .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Scientific Research Applications
Ionic Liquid Gel Polymer Electrolytes (ILGPEs)
Ionic liquid gel polymer electrolytes (ILGPEs) are experiencing a renaissance as promising electrolytes for electrochemical devices. However, their inherent limitations in electrochemical properties have hindered widespread applications. To address this, gel polymer electrolytes (GPEs) have been introduced. In the case of 3-Tert-butyl-1-methylpiperazine dihydrochloride, it has been assessed in poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) to form ILGPEs. The relationship between the ionic liquid [BMIM][BF₄] and dielectric properties at different weight ratios and temperatures was investigated. The results revealed that [BMIM][BF₄] facilitates fast conduction, reduces crystallinity, lowers the glass transition temperature of the polymer, and enhances ionic conductivity. Additionally, ILGPE samples exhibit high thermal stability up to 300 °C and good electrochemical stability (4.2 V), making them suitable for use in electrochemical devices .
Nano-TiO₂ Modification and Polymerization Initiation
3-Tert-butyl-1-methylpiperazine dihydrochloride has been applied to modify nano-TiO₂ and initiate polymerization. The product structures resulting from nano-TiO₂ modification and polymerization initiation were verified using XPS and FT-IR techniques .
Extractive Desulfurization of Liquid Fuel
The ionic liquid 1-butyl-3-methylimidazolium thiocyanate ([BMIM]SCN) has been explored for extractive desulfurization of liquid fuel. Molecular confirmation of synthesized [BMIM]SCN was achieved through FTIR, 1H-NMR, and C-NMR analyses. Additionally, thermal, conductivity, moisture content, viscosity, and solubility properties of [BMIM]SCN were investigated .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-tert-butyl-1-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-7-11(4)6-5-10-8;;/h8,10H,5-7H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRHGACYVZAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-methylpiperazine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)



![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)


![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)
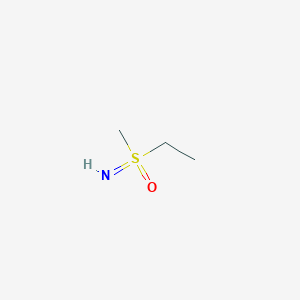
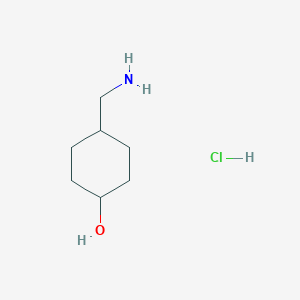
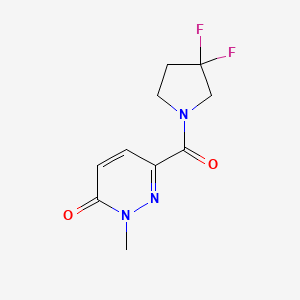

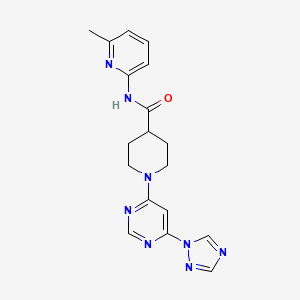
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)